Cas no 2229532-33-4 (tert-butyl N-2-(6-methoxypyridin-3-yl)-1-oxopropan-2-yl-N-methylcarbamate)

tert-butyl N-2-(6-methoxypyridin-3-yl)-1-oxopropan-2-yl-N-methylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-2-(6-methoxypyridin-3-yl)-1-oxopropan-2-yl-N-methylcarbamate
- tert-butyl N-[2-(6-methoxypyridin-3-yl)-1-oxopropan-2-yl]-N-methylcarbamate
- 2229532-33-4
- EN300-1888176
-
- インチ: 1S/C15H22N2O4/c1-14(2,3)21-13(19)17(5)15(4,10-18)11-7-8-12(20-6)16-9-11/h7-10H,1-6H3
- InChIKey: XGTYUCJOZZSKHG-UHFFFAOYSA-N
- ほほえんだ: O(C(N(C)C(C=O)(C)C1C=NC(=CC=1)OC)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 294.15795719g/mol
- どういたいしつりょう: 294.15795719g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 380
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 68.7Ų
tert-butyl N-2-(6-methoxypyridin-3-yl)-1-oxopropan-2-yl-N-methylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1888176-0.05g |
tert-butyl N-[2-(6-methoxypyridin-3-yl)-1-oxopropan-2-yl]-N-methylcarbamate |
2229532-33-4 | 0.05g |
$1261.0 | 2023-09-18 | ||
Enamine | EN300-1888176-0.25g |
tert-butyl N-[2-(6-methoxypyridin-3-yl)-1-oxopropan-2-yl]-N-methylcarbamate |
2229532-33-4 | 0.25g |
$1381.0 | 2023-09-18 | ||
Enamine | EN300-1888176-5.0g |
tert-butyl N-[2-(6-methoxypyridin-3-yl)-1-oxopropan-2-yl]-N-methylcarbamate |
2229532-33-4 | 5g |
$4349.0 | 2023-06-01 | ||
Enamine | EN300-1888176-10.0g |
tert-butyl N-[2-(6-methoxypyridin-3-yl)-1-oxopropan-2-yl]-N-methylcarbamate |
2229532-33-4 | 10g |
$6450.0 | 2023-06-01 | ||
Enamine | EN300-1888176-10g |
tert-butyl N-[2-(6-methoxypyridin-3-yl)-1-oxopropan-2-yl]-N-methylcarbamate |
2229532-33-4 | 10g |
$6450.0 | 2023-09-18 | ||
Enamine | EN300-1888176-1g |
tert-butyl N-[2-(6-methoxypyridin-3-yl)-1-oxopropan-2-yl]-N-methylcarbamate |
2229532-33-4 | 1g |
$1500.0 | 2023-09-18 | ||
Enamine | EN300-1888176-5g |
tert-butyl N-[2-(6-methoxypyridin-3-yl)-1-oxopropan-2-yl]-N-methylcarbamate |
2229532-33-4 | 5g |
$4349.0 | 2023-09-18 | ||
Enamine | EN300-1888176-2.5g |
tert-butyl N-[2-(6-methoxypyridin-3-yl)-1-oxopropan-2-yl]-N-methylcarbamate |
2229532-33-4 | 2.5g |
$2940.0 | 2023-09-18 | ||
Enamine | EN300-1888176-0.5g |
tert-butyl N-[2-(6-methoxypyridin-3-yl)-1-oxopropan-2-yl]-N-methylcarbamate |
2229532-33-4 | 0.5g |
$1440.0 | 2023-09-18 | ||
Enamine | EN300-1888176-0.1g |
tert-butyl N-[2-(6-methoxypyridin-3-yl)-1-oxopropan-2-yl]-N-methylcarbamate |
2229532-33-4 | 0.1g |
$1320.0 | 2023-09-18 |
tert-butyl N-2-(6-methoxypyridin-3-yl)-1-oxopropan-2-yl-N-methylcarbamate 関連文献
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tert-butyl N-2-(6-methoxypyridin-3-yl)-1-oxopropan-2-yl-N-methylcarbamateに関する追加情報
Introduction to tert-butyl N-2-(6-methoxypyridin-3-yl)-1-oxopropan-2-yl-N-methylcarbamate (CAS No. 2229532-33-4)
tert-butyl N-2-(6-methoxypyridin-3-yl)-1-oxopropan-2-yl-N-methylcarbamate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2229532-33-4, belongs to a class of molecules known for their versatile applications in medicinal chemistry. Its unique structural features, including a tert-butyl group, a 6-methoxypyridin-3-yl moiety, and an N-methylcarbamate functional group, make it a promising candidate for further exploration in drug discovery and synthesis.
The significance of this compound lies in its potential as a building block for more complex pharmacological entities. The presence of the 6-methoxypyridin-3-yl group, in particular, is noteworthy as pyridine derivatives are widely recognized for their role in various biological processes and have been extensively studied for their pharmacological properties. This moiety is often incorporated into drug molecules due to its ability to interact with biological targets in a specific manner, enhancing the efficacy and selectivity of the compounds.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds that can serve as intermediates or active ingredients in pharmaceutical formulations. The N-methylcarbamate group in this compound contributes to its stability and reactivity, making it a valuable component in synthetic chemistry. Researchers have been exploring its potential use in the synthesis of inhibitors and modulators targeting various enzymes and receptors involved in human health and disease.
One of the most exciting aspects of tert-butyl N-2-(6-methoxypyridin-3-yl)-1-oxopropan-2-yl-N-methylcarbamate is its potential application in the development of small molecule drugs. The combination of the tert-butyl group, which provides steric hindrance and stability, with the 6-methoxypyridin-3-yl moiety, which offers specific biological interactions, creates a molecule with high chemical and pharmacological interest. This compound has been studied in various contexts, including its role as a precursor in the synthesis of more complex derivatives that could exhibit enhanced therapeutic effects.
The pharmaceutical industry has been particularly keen on exploring new chemical entities that can address unmet medical needs. The structural complexity of tert-butyl N-2-(6-methoxypyridin-3-yl)-1-oxopropan-2-yl-N-methylcarbamate makes it an attractive candidate for further investigation. Its ability to undergo various chemical transformations while maintaining its core functional groups allows researchers to modify it into a wide range of pharmacologically active compounds. This flexibility is crucial in drug discovery, where the ability to fine-tune molecular structure can significantly impact biological activity.
Recent studies have highlighted the importance of pyridine-based compounds in medicinal chemistry. The 6-methoxypyridin-3-yl group is known for its ability to engage with biological targets such as enzymes and receptors, often leading to potent and selective interactions. This has prompted researchers to explore derivatives of this motif for their potential therapeutic applications. The incorporation of additional functional groups, such as the N-methylcarbamate moiety, further enhances the diversity and utility of these compounds.
In addition to its pharmaceutical applications, tert-butyl N-2-(6-methoxypyridin-3-yl)-1-oxopropan-2-yl-N-methylcarbamate has shown promise in other areas of chemical research. Its unique structure makes it suitable for use as a ligand or intermediate in catalytic processes, contributing to advancements in synthetic methodologies. The stability provided by the tert-butyl group ensures that the compound remains intact under various reaction conditions, making it a reliable choice for synthetic chemists.
The development of new synthetic routes for this compound has also been a focus of recent research efforts. Chemists have been working on optimizing methods to produce high yields of pure material while minimizing side reactions. These efforts are crucial for ensuring that researchers have access to sufficient quantities of the compound for further study and development. Advances in synthetic techniques have enabled the efficient preparation of complex molecules like this one, opening up new possibilities for their application.
The future prospects for tert-butyl N-2-(6-methoxypyridin-3-y1)-1 oxopropan - 2 yl - N - methyl carbamate (CAS No. 2229532 - 33 - 4) are bright, with ongoing research expected to uncover new uses and applications. As our understanding of biological systems continues to grow, so does the demand for innovative chemical entities that can modulate these systems effectively. This compound represents a significant step forward in this direction.
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